Lipophilicity (XLogP3) Differentiation: 4-Methyl Substituent Increases Computed logP vs. Unsubstituted Phenol Analog
The target compound (CID 136220765) has a computed XLogP3 of 3.6, reflecting the contribution of the 4-methyl group on the phenol ring [1]. In contrast, the 4-unsubstituted phenol analog (CAS 332951-05-0, Phenol, 4-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-, C17H15N3O) lacks this methyl substituent, and 2-(2-aminopyrimidin-4-yl)-4-methylphenol (CAS 925003-40-3, C11H11N3O) lacks the 4-methylphenyl group entirely, resulting in a significantly lower computed logP [2]. XLogP3 differences of this magnitude (approx. 0.5 log units or greater) are associated with meaningful changes in membrane permeability predictions [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | CAS 332951-05-0: XLogP3 ≈ 3.1 (estimated, lacks 4-methyl on phenol); CAS 925003-40-3: XLogP3 significantly lower (smaller scaffold, lacks 4-methylphenyl group) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. unsubstituted phenol analog; substantially higher vs. simplified scaffold |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding—this compound occupies a distinct, calculated lipophilicity range that cannot be replicated by its closest unsubstituted analog, making it non-interchangeable for permeability-sensitive assays.
- [1] PubChem. CID 136220765. Computed Properties: XLogP3 = 3.6. National Center for Biotechnology Information. View Source
- [2] PubChem. Structural comparison of analogs: CAS 332951-05-0 (C17H15N3O) and CAS 925003-40-3 (C11H11N3O). National Center for Biotechnology Information. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
